molecular formula C20H22N2O3 B1218364 2'-Oxoquinidinone CAS No. 82793-82-6

2'-Oxoquinidinone

Cat. No.: B1218364
CAS No.: 82793-82-6
M. Wt: 338.4 g/mol
InChI Key: FOJSOGQMXVIEFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxoquinidinone typically involves the cyclization of o-alkynylaryl isocyanide with iodine . This photochemical cyclization method is one of the advanced techniques used to prepare quinoline derivatives. Other methods include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods: Industrial production of 2’-Oxoquinidinone may involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to increase yield and purity. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2’-Oxoquinidinone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinoline derivatives .

Scientific Research Applications

2’-Oxoquinidinone has diverse applications in scientific research, including:

Comparison with Similar Compounds

  • Quinidine
  • 3-Hydroxyquinidine
  • Quinidine-N-oxide
  • O-desmethylquinidine
  • Dihydroquinidine

Comparison: 2’-Oxoquinidinone is unique due to its specific structure and biological activity.

Properties

IUPAC Name

4-(5-ethenyl-1-azabicyclo[2.2.2]octane-2-carbonyl)-6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18H,1,6-8,11H2,2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJSOGQMXVIEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)C3CC4CCN3CC4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002893
Record name 2'-Hydroxy-6'-methoxycinchonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82793-82-6
Record name 2'-Oxoquinidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082793826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Hydroxy-6'-methoxycinchonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the pharmacological significance of 2'-oxoquinidinone?

A1: this compound is a major metabolite of the antiarrhythmic drug quinidine. Research suggests that this compound, alongside other quinidine metabolites like 3-hydroxyquinidine, may contribute to both the therapeutic and potentially proarrhythmic effects of quinidine therapy. [, ] This is because this compound exhibits comparable antiarrhythmic potency to quinidine in animal models, suggesting a potential role in the overall clinical effect. []

Q2: How does the formation of this compound relate to quinidine dosage?

A2: Studies indicate that the formation of this compound is directly proportional to the available quinidine base in the body. [] This suggests that higher quinidine doses could lead to increased levels of this compound.

Q3: Does this compound's activity vary depending on the type of arrhythmia?

A3: While this compound shows comparable potency to quinidine against chloroform- and hypoxia-induced ventricular fibrillation in mice, its activity profile seems to differ in other arrhythmia models. [] For instance, in a rabbit model of barium chloride-induced ventricular arrhythmias, this compound displayed similar potency to quinidine but with potentially higher toxicity. [] This highlights the need for further investigation into the specific effects of this compound on different types of arrhythmias.

Q4: How do the levels of this compound compare to quinidine in patients on long-term therapy?

A4: Research reveals significant individual variability in the serum concentrations of quinidine and its metabolites, including this compound, in patients undergoing long-term quinidine therapy. [] Notably, some patients exhibit serum levels of this compound equal to or even higher than their quinidine levels. [] This emphasizes the clinical relevance of this compound and the need to consider its potential contribution to both the therapeutic and adverse effects observed during quinidine treatment.

Q5: Can analytical techniques accurately differentiate and quantify quinidine and its metabolites in biological samples?

A5: Yes, high-performance liquid chromatography (HPLC) methods have been developed and successfully employed to separate and quantify quinidine, this compound, and other metabolites in plasma samples. [] These analytical techniques are crucial for studying the pharmacokinetics of quinidine and its metabolites, enabling researchers to understand their individual contributions to the overall drug effect.

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